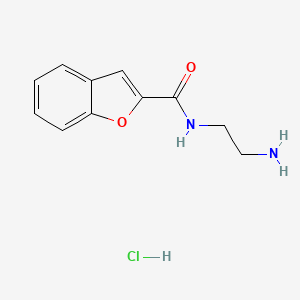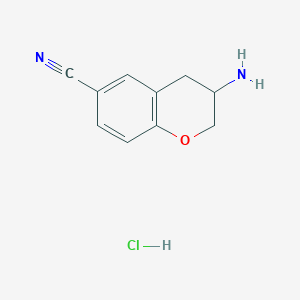
2-Methoxy-3-vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO It is a derivative of quinoline, featuring a methoxy group at the second position and a vinyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-vinylquinoline can be achieved through various methods. One notable method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method is rapid and efficient, producing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .
化学反应分析
Types of Reactions: 2-Methoxy-3-vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-methoxy-3-formylquinoline or 2-methoxy-3-carboxyquinoline.
Reduction: Formation of 2-methoxy-3-ethylquinoline.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
科学研究应用
2-Methoxy-3-vinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: This compound has shown potential as an anti-diabetic agent through in silico studies.
作用机制
The mechanism of action of 2-Methoxy-3-vinylquinoline varies depending on its application:
相似化合物的比较
2-Methylquinoline: Lacks the methoxy and vinyl groups, making it less versatile in chemical reactions.
2-Methoxyquinoline: Lacks the vinyl group, which reduces its potential for further functionalization.
3-Vinylquinoline: Lacks the methoxy group, which affects its electronic properties and reactivity.
Uniqueness: 2-Methoxy-3-vinylquinoline is unique due to the presence of both methoxy and vinyl groups, which enhance its reactivity and potential for functionalization. This dual functionality makes it a valuable compound in synthetic organic chemistry and medicinal research.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
3-ethenyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h3-8H,1H2,2H3 |
InChI 键 |
MRVHNGUFRJQLDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2C=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


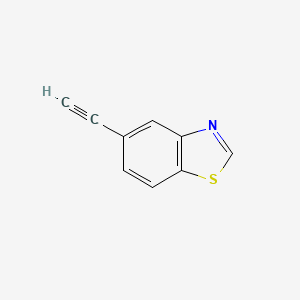
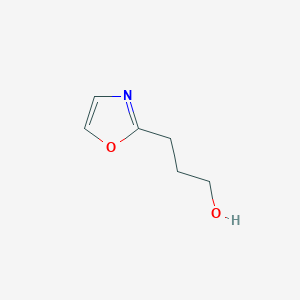

![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
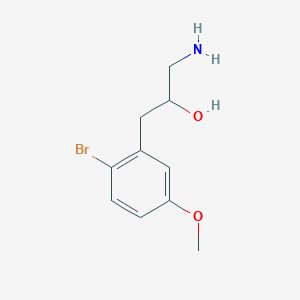
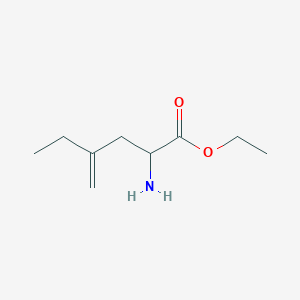



![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
